2-(4-CHLOROPHENOXY)-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]ACETAMIDE
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Overview
Description
2-(4-CHLOROPHENOXY)-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]ACETAMIDE is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-CHLOROPHENOXY)-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]ACETAMIDE typically involves a multi-step process. The initial step often includes the preparation of the chlorophenoxy intermediate, which is then reacted with a methoxythiolan derivative under specific conditions to form the final product. Common reagents used in these reactions include chlorinating agents, bases, and solvents such as dichloromethane or ethanol. The reaction conditions, such as temperature and pH, are carefully controlled to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(4-CHLOROPHENOXY)-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
2-(4-CHLOROPHENOXY)-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-CHLOROPHENOXY)-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(4-CHLOROPHENOXY)ACETIC ACID: Known for its use as a plant growth regulator.
2-(4-CHLOROPHENOXY)ETHANOL: Used in organic synthesis and as a solvent.
2-(4-CHLOROPHENOXY)PROPIONIC ACID: Utilized in the synthesis of herbicides.
Uniqueness
2-(4-CHLOROPHENOXY)-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]ACETAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical properties and potential applications. Its versatility in undergoing various chemical reactions and its potential biological activities make it a valuable compound in research and industry.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[(3-methoxythiolan-3-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO3S/c1-18-14(6-7-20-10-14)9-16-13(17)8-19-12-4-2-11(15)3-5-12/h2-5H,6-10H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHORVTFVHJYPQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCSC1)CNC(=O)COC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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